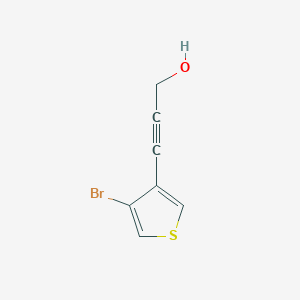![molecular formula C27H14F6N2O7 B12545801 Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone CAS No. 669089-65-0](/img/structure/B12545801.png)
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre Eigenschaften bekannt ist. Sie enthält zwei Nitrogruppen und zwei Trifluormethylgruppen, die an Phenoxyringe gebunden sind, die über eine Methanon-Verknüpfung verbunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon umfasst typischerweise einen mehrstufigen Prozess. Ein gängiges Verfahren umfasst die nucleophile Substitutionsreaktion von 2-Chlor-5-nitrobenzotrifluorid mit 4,4’-Sulfonyldiphenol in Gegenwart von Kaliumcarbonat. Anschließend erfolgt eine katalytische Reduktion mit Hydrazin und Palladium auf Kohlenstoff (Pd/C) bis zur gewünschten Verbindung .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber zur Verarbeitung größerer Mengen skaliert. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie sind in industriellen Umgebungen üblich.
Chemische Reaktionsanalyse
Arten von Reaktionen
Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppen können weiter oxidiert werden, um Nitroso- oder andere Verbindungen in höherem Oxidationszustand zu bilden.
Reduktion: Die Nitrogruppen können mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu Aminen reduziert werden.
Substitution: Die Trifluormethylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄) verwendet.
Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) werden häufig eingesetzt.
Wichtigste gebildete Produkte
Oxidation: Bildung von Nitrosoderivaten.
Reduktion: Bildung von Aminerivaten.
Substitution: Bildung von substituierten Phenoxyderivaten.
Analyse Chemischer Reaktionen
Types of Reactions
Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese von fortgeschrittenen Materialien, einschließlich Polymeren und Harzen.
Biologie: Aufgrund seiner einzigartigen funktionellen Gruppen wird es als potenzielles biochemisches Sondenmolekül untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, insbesondere bei der Entwicklung von entzündungshemmenden und krebshemmenden Wirkstoffen.
Industrie: Es wird aufgrund seiner thermischen Stabilität und Chemikalienbeständigkeit bei der Herstellung von Hochleistungsbeschichtungen und -klebstoffen eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Nitro- und Trifluormethylgruppen können an Elektronentransferreaktionen teilnehmen und den Redoxzustand biologischer Moleküle beeinflussen. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Effekten führen .
Wirkmechanismus
The mechanism of action of Bis{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}methanone involves its interaction with various molecular targets. The nitro and trifluoromethyl groups can participate in electron transfer reactions, affecting the redox state of biological molecules. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Bis(4-(trifluormethyl)phenyl)methanon
- Bis(4-(nitrophenoxy)phenyl)methanon
- Bis(4-(aminophenoxy)phenyl)methanon
Einzigartigkeit
Bis{4-[4-Nitro-2-(trifluormethyl)phenoxy]phenyl}methanon ist aufgrund des Vorhandenseins sowohl von Nitro- als auch von Trifluormethylgruppen einzigartig, die dem Molekül unterschiedliche elektronische und sterische Eigenschaften verleihen. Diese Gruppen verbessern die Reaktivität und Stabilität der Verbindung, wodurch sie für verschiedene Anwendungen geeignet ist, die eine robuste chemische Leistung erfordern .
Eigenschaften
CAS-Nummer |
669089-65-0 |
|---|---|
Molekularformel |
C27H14F6N2O7 |
Molekulargewicht |
592.4 g/mol |
IUPAC-Name |
bis[4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl]methanone |
InChI |
InChI=1S/C27H14F6N2O7/c28-26(29,30)21-13-17(34(37)38)5-11-23(21)41-19-7-1-15(2-8-19)25(36)16-3-9-20(10-4-16)42-24-12-6-18(35(39)40)14-22(24)27(31,32)33/h1-14H |
InChI-Schlüssel |
ZPUQUNMNIBDJRM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F)OC4=C(C=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Furo[3,4-c]pyridin-3(1H)-one, 4-methoxy-1,1-dimethyl-](/img/structure/B12545722.png)
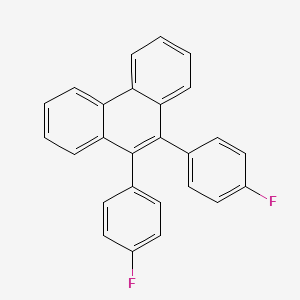

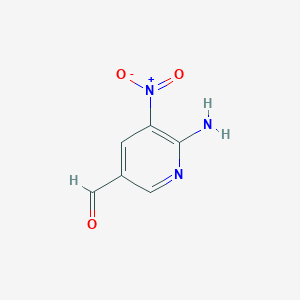
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester](/img/structure/B12545748.png)
![2,4-Dibromo-2-(propan-2-yl)-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B12545757.png)
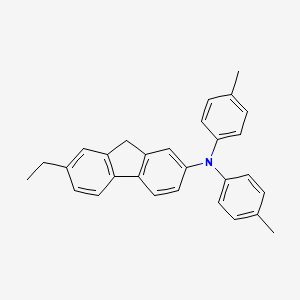
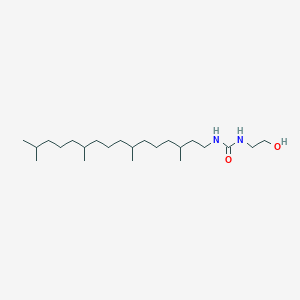
![(3R,4R)-4-(Thiophen-2-yl)-3-{[tri(propan-2-yl)silyl]oxy}azetidin-2-one](/img/structure/B12545784.png)
![4-Methyl-N-[1-(naphthalen-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B12545790.png)
![Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-](/img/structure/B12545797.png)
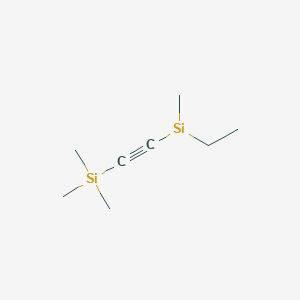
![N~1~,N~3~-Bis[bis(dimethylamino)methylidene]benzene-1,3-dicarboxamide](/img/structure/B12545814.png)
